molecular formula C19H16N6 B5708340 2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

Cat. No. B5708340
M. Wt: 328.4 g/mol
InChI Key: UIIQFKYDNCNHOM-SUZRTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone, also known as MPA-TZI, is a novel compound that has gained attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has shown potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anticancer, antiviral, and antibacterial activities. 2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has also been investigated for its ability to modulate the immune system and inhibit inflammation.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cellular processes. 2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of viruses, such as HIV and HCV, by blocking viral entry and integration into host cells.
Biochemical and Physiological Effects:
2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory activities. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase. 2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has also been shown to modulate the activity of immune cells, such as T cells and macrophages, leading to enhanced immune responses.

Advantages and Limitations for Lab Experiments

2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has several advantages for lab experiments, including its high yield of synthesis, stability, and low toxicity. However, its limited solubility in water and some organic solvents can be a challenge for some experiments. Additionally, 2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is a relatively new compound, and its full range of applications and potential side effects are not yet fully understood.

Future Directions

There are several future directions for the research and development of 2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, viral infections, and inflammatory disorders. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, the synthesis of novel derivatives of 2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone could lead to the discovery of compounds with improved efficacy and reduced toxicity.

Synthesis Methods

2-methyl-3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone can be synthesized through a multistep reaction process involving the condensation of 2-methyl-3-phenylacrylaldehyde with 5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent, such as ethanol or methanol, and the product is obtained in high yield after purification.

properties

IUPAC Name

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6/c1-13(11-14-7-3-2-4-8-14)12-20-24-19-22-18-17(23-25-19)15-9-5-6-10-16(15)21-18/h2-12H,1H3,(H2,21,22,24,25)/b13-11+,20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIQFKYDNCNHOM-SUZRTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-1-[(2E)-2-Methyl-3-phenylprop-2-EN-1-ylidene]-2-{5H-[1,2,4]triazino[5,6-B]indol-3-YL}hydrazine

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